molecular formula C23H27NO5 B605189 Warfarin deanol CAS No. 3324-63-8

Warfarin deanol

Cat. No. B605189
CAS RN: 3324-63-8
M. Wt: 397.47
InChI Key: QYSLPQXDWFZZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adoisine is a biochemical.

Scientific Research Applications

Genetic Variants and Warfarin Sensitivity

Warfarin is a commonly prescribed anticoagulant for preventing and treating venous and arterial thrombosis. Research has highlighted the importance of genetic variants, specifically CYP2C9 allelic variants, in affecting warfarin sensitivity and risk of hemorrhage. Notably, variants like CYP2C9*3 increase the risk of bleeding when initiating warfarin therapy. Identifying these genetic variants can help tailor warfarin dosing to minimize risks and reduce the cost associated with adverse events (Palkimas Jr et al., 2003).

Warfarin and Herbal Interactions

The efficacy of warfarin can be significantly influenced by the concomitant use of herbs. Studies have identified several plants, such as garlic, ginger, ginkgo, St. John's wort, and ginseng, that have the potential to interact with warfarin, increasing bleeding risks. These interactions occur due to the complex chemical matrix of plants affecting warfarin treatment. This highlights the necessity for caution in the combined use of warfarin and herbal supplements to avoid potentiation of anticoagulation effects (Leite et al., 2016).

Warfarin and Non-Hemostatic Effects

Besides its well-known anticoagulant properties, warfarin affects several biological processes unrelated to hemostasis. It interferes with the synthesis of vitamin K-dependent proteins involved in bone growth and vascular calcification. Additionally, warfarin's antithrombotic activity contributes to its anti-tumor effects, indicating its potential in non-hemostatic roles. Understanding these effects can broaden the therapeutic applications of warfarin beyond anticoagulation (Aleksandrov et al., 2018).

Warfarin Therapy Improvement

Despite over 60 years of clinical use, managing warfarin therapy remains challenging due to its narrow therapeutic index and inter-individual response variability. Research suggests that incorporating genetic information into dosing algorithms could improve therapeutic outcomes. However, patient adherence is critical, and innovative interventions are necessary to enhance compliance and overall therapy effectiveness (Kimmel, 2008).

properties

CAS RN

3324-63-8

Molecular Formula

C23H27NO5

Molecular Weight

397.47

IUPAC Name

2-(dimethylamino)ethanol;4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one

InChI

InChI=1S/C19H16O4.C4H11NO/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;1-5(2)3-4-6/h2-10,15,21H,11H2,1H3;6H,3-4H2,1-2H3

InChI Key

QYSLPQXDWFZZKW-UHFFFAOYSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.CN(C)CCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Warfarin deanol;  Adoisine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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